molecular formula C8H9N5O2 B11060646 [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid

[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid

Cat. No.: B11060646
M. Wt: 207.19 g/mol
InChI Key: YOMSXEUXBHIMBJ-UHFFFAOYSA-N
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Description

2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid is a chemical compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method is the cycloaddition reaction between an alkyne and an azide to form the triazole ring, known as the Huisgen cycloaddition. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The final step involves coupling the pyrazole and triazole rings through a suitable linker, such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with molecular targets through hydrogen bonding, cation-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

2-[4-(1-methylpyrazol-4-yl)triazol-1-yl]acetic acid

InChI

InChI=1S/C8H9N5O2/c1-12-3-6(2-9-12)7-4-13(11-10-7)5-8(14)15/h2-4H,5H2,1H3,(H,14,15)

InChI Key

YOMSXEUXBHIMBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN(N=N2)CC(=O)O

Origin of Product

United States

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